(2E)-6-acetyl-5-(4-methoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one
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Overview
Description
(2E)-6-ACETYL-5-(4-METHOXYPHENYL)-7-METHYL-2-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-ACETYL-5-(4-METHOXYPHENYL)-7-METHYL-2-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include condensation reactions, cyclization, and functional group modifications. Specific reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(2E)-6-ACETYL-5-(4-METHOXYPHENYL)-7-METHYL-2-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(2E)-6-ACETYL-5-(4-METHOXYPHENYL)-7-METHYL-2-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of (2E)-6-ACETYL-5-(4-METHOXYPHENYL)-7-METHYL-2-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-6-ACETYL-5-(4-METHOXYPHENYL)-7-METHYL-2-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE include other thiazolopyrimidine derivatives and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H21N3O6S |
---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
(2E)-6-acetyl-5-(4-methoxyphenyl)-7-methyl-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one |
InChI |
InChI=1S/C27H21N3O6S/c1-15-24(16(2)31)25(18-6-10-20(35-3)11-7-18)29-26(32)23(37-27(29)28-15)14-21-12-13-22(36-21)17-4-8-19(9-5-17)30(33)34/h4-14,25H,1-3H3/b23-14+ |
InChI Key |
XAPJNYQIFBFLQM-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=N1)C5=CC=C(C=C5)OC)C(=O)C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=N1)C5=CC=C(C=C5)OC)C(=O)C |
Origin of Product |
United States |
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